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molecular formula C11H14O2 B1346699 Mesitylacetic acid CAS No. 4408-60-0

Mesitylacetic acid

Cat. No. B1346699
M. Wt: 178.23 g/mol
InChI Key: CQWMQAKKAHTCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06951888B2

Procedure details

155 g (2,4,6-trimethylphenyl)acetonitrile are added to a solution of 1.1 L of water and 915 mL of concentrated sulfuric acid heated to 50° C. The mixture is refluxed for 6 hours with stirring. Then the reaction mixture is poured onto 3 kg of ice. The solid is suction filtered and washed with water. Yield: 131 g (86%); melting point: 163° C.-166° C.
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
915 mL
Type
reactant
Reaction Step One
Name
Quantity
1.1 L
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
3 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[CH2:10][C:11]#N.S(=O)(=O)(O)[OH:14].[OH2:18]>>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[CH2:10][C:11]([OH:14])=[O:18]

Inputs

Step One
Name
Quantity
155 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)CC#N
Name
Quantity
915 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.1 L
Type
reactant
Smiles
O
Step Two
Name
ice
Quantity
3 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=CC(=C1)C)C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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